molecular formula C5H11Cl3Si B231639 1,8a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene CAS No. 15404-63-4

1,8a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene

Cat. No. B231639
CAS RN: 15404-63-4
M. Wt: 208.38 g/mol
InChI Key: AJWBFJHTFGRNDG-UHFFFAOYSA-N
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Description

1,8a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene, commonly known as menthol, is a cyclic monoterpene alcohol that is widely used in various industries. Menthol is a white crystalline substance with a minty odor and taste. It is naturally found in the leaves of peppermint, eucalyptus, and other plants. Menthol has been used for centuries in traditional medicine for its analgesic, anti-inflammatory, and antispasmodic properties. In recent years, menthol has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Photophysical Properties

1,8a-Dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene and related compounds exhibit interesting photophysical properties. For instance, the photophysical behavior of similar probes like acrylodan and prodan in various solvents has been extensively studied. These probes are used to investigate biological systems, with their emission properties indicating specific and general solvent effects (Moreno Cerezo et al., 2001).

Volatile Constituents in Natural Products

Research into the volatile constituents of longan arillus, epicarpium, and seeds identified compounds structurally related to 1,8a-dimethyl-7-propan-2-yl-octahydro-1H-naphthalene. Such studies provide valuable insights into the composition of natural products (Chen et al., 2010).

Synthesis and Properties

The synthesis and properties of compounds similar to 1,8a-dimethyl-7-propan-2-yl-octahydro-1H-naphthalene, like PRODAN derivatives, have been described. These compounds exhibit solvatochromism and are used in the study of various photophysical phenomena (Abelt et al., 2011).

Antibacterial Properties

Compounds with a similar structure, such as lacinilene C 7-methyl ether, have been isolated from plants and are of interest due to their antibacterial properties. This highlights the potential biomedical applications of structurally related compounds (Uzbekov et al., 2013).

Enzymatic Transformations

Enzymatic reactions involving sesquiterpenes structurally similar to 1,8a-dimethyl-7-propan-2-yl-octahydro-1H-naphthalene have been studied. For example, the transformation of (+)-valencene to (+)-nootkatone using mushroom enzymes demonstrates the potential for biotechnological applications (Krügener et al., 2010).

Fluorescence Microscopy

Compounds like 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP), which share structural features with 1,8a-dimethyl-7-propan-2-yl-octahydro-1H-naphthalene, are used in fluorescence microscopy due to their solvent polarity and viscosity sensitive fluorescence (Jacobson et al., 1996).

Natural Product Isolation

The isolation of new sesquiterpenes similar in structure to 1,8a-dimethyl-7-propan-2-yl-octahydro-1H-naphthalene from plants like Teucrium mascatense showcases the ongoing discovery of naturally occurring compounds with potential applications (Ali et al., 2015).

properties

CAS RN

15404-63-4

Molecular Formula

C5H11Cl3Si

Molecular Weight

208.38 g/mol

IUPAC Name

1,8a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene

InChI

InChI=1S/C15H28/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h11-14H,5-10H2,1-4H3

InChI Key

AJWBFJHTFGRNDG-UHFFFAOYSA-N

SMILES

CC1CCCC2C1(CC(CC2)C(C)C)C

Canonical SMILES

CC1CCCC2C1(CC(CC2)C(C)C)C

synonyms

[1R,4aβ,(+)]-Decahydro-1α,8aα-dimethyl-7β-(1-methylethyl)naphthalene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene
Reactant of Route 2
1,8a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene
Reactant of Route 3
1,8a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene
Reactant of Route 4
1,8a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene
Reactant of Route 5
1,8a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene
Reactant of Route 6
1,8a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene

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